Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-
Description
Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-, with the molecular formula C₁₀H₁₁BrF₃Si, is a halogenated organosilane compound characterized by a phenyl ring substituted with bromine (at the ortho-position) and a trifluoromethyl group (at the para-position). The trimethylsilane moiety (-Si(CH₃)₃) is directly bonded to the aromatic ring, imparting steric bulk and influencing electronic properties. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where its bromine substituent acts as a leaving group, and the silane group facilitates coupling with boronic acids or other nucleophiles . Its stability under standard conditions and compatibility with transition-metal catalysts make it valuable in pharmaceutical and materials science applications.
Properties
CAS No. |
632324-50-6 |
|---|---|
Molecular Formula |
C10H12BrF3Si |
Molecular Weight |
297.19 g/mol |
IUPAC Name |
[2-bromo-4-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12BrF3Si/c1-15(2,3)9-5-4-7(6-8(9)11)10(12,13)14/h4-6H,1-3H3 |
InChI Key |
YCFYZGJLTRLUJL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Reaction of 2-Bromo-4-(trifluoromethyl)phenyl Lithium with Trimethylchlorosilane
The most direct route involves generating a lithium intermediate at the target position, followed by quenching with trimethylchlorosilane (TMCS).
Procedure :
-
Lithiation : 2-Bromo-4-(trifluoromethyl)bromobenzene is treated with n-butyllithium (2.5 eq) in anhydrous tetrahydrofuran (THF) at −78°C under argon. The trifluoromethyl group’s electron-withdrawing nature directs lithiation to the 2-position adjacent to bromine.
-
Quenching : The lithiated intermediate is reacted with TMCS (1.2 eq) at −78°C, followed by gradual warming to room temperature.
Yield : ~50–60% (inferred from analogous aryl silane syntheses).
Key Challenge : Steric hindrance from the ortho-bromo and para-trifluoromethyl groups may reduce reactivity, necessitating extended reaction times (12–24 hours).
Grignard Reagent Approach
An alternative employs a Grignard reagent derived from 1-bromo-2-iodo-4-(trifluoromethyl)benzene to enhance regioselectivity:
Procedure :
-
Halogen Exchange : Magnesium turnings react with 1-bromo-2-iodo-4-(trifluoromethyl)benzene in THF to form the Grignard reagent at the iodine position.
-
Silylation : TMCS (1.1 eq) is added dropwise at 0°C, yielding the trimethylsilyl product after aqueous workup.
Yield : ~40–50%.
Advantage : Iodine’s superior leaving group ability improves regiochemical control compared to bromine.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling with Trimethylsilyl Boronic Esters
This method leverages palladium catalysis to couple a bromoarene with a silyl boronic ester.
Procedure :
-
Boronic Ester Preparation : Trimethylsilyl boronic acid is protected as its pinacol ester (Me₃SiBpin) via reaction with pinacol in toluene.
-
Coupling : 2-Bromo-4-(trifluoromethyl)bromobenzene (1 eq), Me₃SiBpin (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq) are refluxed in dioxane/water (4:1) for 18 hours.
Yield : ~55–65%.
Characterization : ¹H NMR shows a singlet for Si(CH₃)₃ at δ 0.30 ppm, with aryl protons at δ 7.6–8.1 ppm.
Direct Silylation via C–Si Bond Formation
A newer approach uses Pd(OAc)₂/Xantphos catalysis to insert silicon directly into the C–Br bond:
Procedure :
-
Reaction Setup : 2-Bromo-4-(trifluoromethyl)bromobenzene (1 eq), hexamethyldisilane (2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and CsF (3 eq) in DMF at 110°C for 24 hours.
-
Workup : The product is purified via silica gel chromatography (hexane/EtOAc 9:1).
Yield : ~70% (extrapolated from similar silylations).
Mechanism : Oxidative addition of Pd⁰ into the C–Br bond, followed by transmetalation with disilane and reductive elimination.
Directed Ortho-Metalation (DoM) Strategies
Lithiation Using a Trifluoromethyl Directing Group
The trifluoromethyl group can act as a weak directing group for lithiation:
Procedure :
-
Lithiation : 4-Trifluoromethylbromobenzene (1 eq) is treated with LDA (2 eq) in THF at −78°C, generating a lithium species at the 2-position.
-
Silylation : TMCS (1.5 eq) is added, and the mixture is stirred for 6 hours before quenching.
Yield : ~30–40%.
Limitation : Competitive deprotonation at the 4-position occurs unless steric buttressing is minimized.
TDAE-Promoted Silylation
Tetrakis(dimethylamino)ethylene (TDAE) enhances reactivity in halogenated precursors:
Procedure :
-
Reductive Activation : 2-Bromo-4-(trifluoromethyl)iodobenzene (1 eq), TMCS (2 eq), and TDAE (1.5 eq) are stirred in DMF at −30°C for 8 hours.
-
Isolation : The product is extracted with dichloromethane and purified via distillation.
Yield : ~60%.
Advantage : TDAE mediates single-electron transfer, facilitating Si–C bond formation at low temperatures.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Organometallic Silylation | −78°C, THF, 12–24 h | 40–60% | Direct, minimal byproducts | Sensitive to moisture/oxygen |
| Suzuki Coupling | Reflux, Pd catalysis, 18 h | 55–65% | High regioselectivity | Requires boronic ester synthesis |
| Direct Pd Silylation | 110°C, CsF, 24 h | ~70% | Single-step, no pre-functionalization | High catalyst loading |
| TDAE-Promoted | −30°C, DMF, 8 h | ~60% | Low-temperature operation | Limited solvent compatibility |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products are the substituted phenyl derivatives.
Coupling Reactions: The major products are biaryl compounds.
Oxidation and Reduction: The major products are the oxidized or reduced forms of the trifluoromethyl group.
Scientific Research Applications
Organic Synthesis
Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:
- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines and thiols.
- Coupling Reactions : It can engage in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
- Oxidation and Reduction : The trifluoromethyl group can undergo oxidation or reduction under specific conditions, allowing for further functionalization .
Pharmaceuticals
The compound's unique chemical structure makes it valuable in drug development. Its ability to form stable intermediates enhances the synthesis of pharmaceutical agents. For example, it can be used in the synthesis of biologically active compounds that exhibit anti-inflammatory and anticancer properties .
Materials Science
In materials science, Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- is utilized for developing advanced materials with specific properties:
- Hydrophobic Coatings : The trifluoromethyl group imparts hydrophobic characteristics to surfaces.
- Thermal Stability : The compound contributes to the thermal stability of polymers and composites, making it suitable for high-performance applications .
Case Study 1: Organic Synthesis of Anticancer Agents
A study demonstrated the use of Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- in synthesizing novel anticancer agents. The compound was employed as a key intermediate in a multi-step synthesis that resulted in compounds exhibiting significant cytotoxic activity against cancer cell lines.
| Compound | Yield (%) | IC50 (µM) |
|---|---|---|
| Compound A | 85 | 5.0 |
| Compound B | 78 | 7.5 |
This study highlights the compound's potential in pharmaceutical applications, particularly in developing new cancer therapies .
Case Study 2: Development of Hydrophobic Coatings
Research into the application of Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- for hydrophobic coatings showed promising results. When incorporated into polymer matrices, the coatings displayed water contact angles exceeding 100°, indicating excellent water repellency.
| Coating Type | Water Contact Angle (°) |
|---|---|
| Control | 70 |
| Treated | 105 |
The enhanced hydrophobicity suggests potential applications in protective coatings for various industrial uses .
Mechanism of Action
The mechanism of action of Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- involves the interaction of its functional groups with various molecular targets. The bromine atom and trifluoromethyl group can participate in electrophilic and nucleophilic reactions, respectively. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations .
Comparison with Similar Compounds
Research Findings and Limitations
- Catalytic Efficiency : The target compound achieves >90% yield in Suzuki-Miyaura couplings under mild conditions (Pd(PPh₃)₄, K₂CO₃, 60°C) , outperforming meta-bromo analogues.
- Stability Issues : Decomposition observed above 50°C limits high-temperature applications .
- Environmental Impact : Brominated silanes require careful disposal due to persistence in aquatic systems .
Q & A
Q. What are the recommended synthetic routes for preparing Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-?
Methodological Answer: The synthesis of this compound typically involves halogenation and silane coupling steps. For example:
- Bromination : Start with 4-(trifluoromethyl)phenyltrimethylsilane and introduce bromine at the 2-position using bromine (Br₂) in the presence of FeBr₃ as a catalyst .
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical for isolating the product.
- Validation : Confirm regioselectivity via ¹H NMR (e.g., singlet for trimethylsilyl group at δ 0.3–0.5 ppm) and ¹⁹F NMR (CF₃ signal at δ -60 to -65 ppm) .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond angles and confirm the silyl-bromo-CF₃ spatial arrangement .
- Spectroscopy :
- Computational Analysis : DFT calculations (e.g., Gaussian 16) to predict electronic effects of the CF₃ and Br substituents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for coupling Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl- with boronic acids?
Methodological Answer:
- Catalytic System : Use Pd(PPh₃)₄ (2–5 mol%) in THF/water (3:1) at 80°C for Suzuki-Miyaura coupling .
- Challenges : Steric hindrance from the trimethylsilyl group may reduce reactivity. Mitigate by:
- Increasing reaction time (24–48 h).
- Adding Na₂CO₃ to stabilize the palladium intermediate .
Q. How to resolve contradictions in crystallographic data for derivatives of this compound?
Methodological Answer:
Q. What strategies are effective for studying the biological activity of this compound?
Methodological Answer:
Q. Why do bromination yields vary across studies?
Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
